molecular formula C9H10O B8653921 cis-beta-Methylstyrene oxide CAS No. 4541-87-1

cis-beta-Methylstyrene oxide

Cat. No. B8653921
CAS RN: 4541-87-1
M. Wt: 134.17 g/mol
InChI Key: YVCOJTATJWDGEU-VXNVDRBHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-beta-Methylstyrene oxide is a useful research compound. Its molecular formula is C9H10O and its molecular weight is 134.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality cis-beta-Methylstyrene oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-beta-Methylstyrene oxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

4541-87-1

Product Name

cis-beta-Methylstyrene oxide

Molecular Formula

C9H10O

Molecular Weight

134.17 g/mol

IUPAC Name

(2R,3S)-2-methyl-3-phenyloxirane

InChI

InChI=1S/C9H10O/c1-7-9(10-7)8-5-3-2-4-6-8/h2-7,9H,1H3/t7-,9-/m1/s1

InChI Key

YVCOJTATJWDGEU-VXNVDRBHSA-N

Isomeric SMILES

C[C@@H]1[C@@H](O1)C2=CC=CC=C2

Canonical SMILES

CC1C(O1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The metal-catalyzed epoxidation of trans-β-methylstyrene was performed as described in Example 2 with the substitution of Co(OAc)2. 4 H2O (where OAc=acetate) (0.0058 g, 2.3×10-5 moles) as the catalyst. After 16 hours of reaction, the complete oxidation of the substrate produced benzaldehyde (14%) and 1-phenylpropylene oxide (86%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Co(OAc)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.0058 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The metal-catalyzed epoxidation of trans-β-methylstyrene was performed as described in Example 2 with the substitution of [Ru3O(pfb)6 (Et2O)3 ](pfb) (where pfb= perfluorobutyrate) (0.0449 g, 2.3×10-5 moles) as the catalyst. After 6 hours of reaction, the complete oxidation of the substrate produced benzaldehyde (30%) and 1-phenylpropylene oxide (70%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Ru3O(pfb)6 (Et2O)3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.